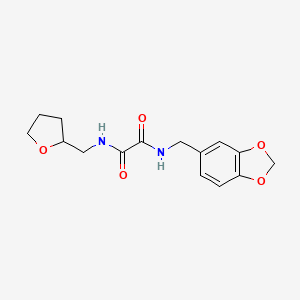

N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide is a diamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group and a tetrahydrofuran (THF) moiety linked via an ethanediamide (-CONHCH₂CH₂NHCO-) backbone. The THF substituent may contribute to solubility and conformational flexibility, while the ethanediamide linker provides hydrogen-bonding capacity, which could influence target binding . This compound is structurally related to piperazine-containing analogs (e.g., ) but lacks the fluorophenyl-piperazinyl group, simplifying its scaffold compared to more complex derivatives .

Properties

IUPAC Name |

N'-(1,3-benzodioxol-5-ylmethyl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-14(15(19)17-8-11-2-1-5-20-11)16-7-10-3-4-12-13(6-10)22-9-21-12/h3-4,6,11H,1-2,5,7-9H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRWRGLPUQFOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide typically involves the following steps:

Formation of the Benzodioxole Intermediate: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

Formation of the Tetrahydrofuran Intermediate: Tetrahydrofuran can be synthesized from 1,4-butanediol through acid-catalyzed cyclization.

Coupling Reaction: The benzodioxole and tetrahydrofuran intermediates are then coupled using an ethanediamide linker. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzodioxole ring can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The ethanediamide linker can be reduced using agents such as lithium aluminum hydride.

Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines or thiols

Major Products

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted tetrahydrofuran derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The benzodioxole and tetrahydrofuran rings could play a role in binding to these molecular targets, while the ethanediamide linker could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds highlight key differences in substituents and their implications:

*Calculated based on molecular formula from .

Key Observations :

- Piperazine Derivatives : Fluorophenyl-piperazine-containing analogs () exhibit higher molecular weights and increased complexity. The piperazine group introduces basicity, which could enhance binding to serotonin or dopamine receptors, as seen in related psychotropic agents . However, the target compound’s lack of this group may reduce off-target interactions.

- Heterocyclic Variations : Replacement of THF with thienyl () or furan () alters electronic properties. Thienyl’s sulfur atom may increase metabolic susceptibility, while furan’s oxygen could improve oxidative stability .

- Solubility and Hydrophilicity : The hydroxyethyl group in ’s compound enhances hydrophilicity, whereas the target compound’s THF group balances lipophilicity and solubility .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a benzodioxole moiety and a tetrahydrofuran ring, which may contribute to its bioactivity. Research into its biological effects has primarily focused on its antimicrobial and anticancer properties, as well as its potential applications in drug development.

Synthesis Routes

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide typically involves several steps:

- Formation of Benzodioxole Intermediate : This is achieved by reacting catechol with formaldehyde under acidic conditions, resulting in the formation of the 1,3-benzodioxole ring.

- Synthesis of Tetrahydrofuran : Tetrahydrofuran can be synthesized from 1,4-butanediol through acid-catalyzed cyclization.

- Coupling Reaction : The benzodioxole and tetrahydrofuran intermediates are coupled using an ethanediamide linker, often employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Antimicrobial Properties

Research indicates that compounds containing the benzodioxole structure exhibit significant antimicrobial activity. A study evaluating various benzodioxole derivatives highlighted their potential as larvicides against Aedes aegypti, the vector for several viral diseases including dengue and Zika virus. The study found that specific derivatives demonstrated effective larvicidal activity with low toxicity to mammalian cells .

Anticancer Activity

The anticancer potential of N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide has been explored in various in vitro studies. The compound's mechanism of action may involve the modulation of specific molecular pathways associated with cancer cell proliferation. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by interacting with cellular signaling pathways.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzodioxole and tetrahydrofuran rings facilitate binding to specific enzymes or receptors, modulating their activity and leading to biological responses such as cell death or inhibition of microbial growth.

Comparative Analysis with Related Compounds

To better understand the uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-N'-(pyrrolidin-2-ylmethyl)ethanediamide | Structure | Moderate antimicrobial effects |

| N-(1,3-benzodioxol-5-ylmethyl)-N'-(morpholin-4-ylmethyl)ethanediamide | Structure | Significant anticancer properties |

| N-(1,3-benzodioxole)-N'-(tetrahydrofuran)-based triazoles | Structure | Enhanced antifungal activity |

The unique combination of functional groups in N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide may impart distinct properties compared to these related compounds.

Study 1: Larvicidal Activity Against Aedes aegypti

A recent study synthesized several benzodioxole derivatives and evaluated their larvicidal activity against Aedes aegypti. Among these derivatives, one showed promising results with an LC50 value of 28.9 μM after 24 hours. Importantly, this compound exhibited no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM .

Study 2: Anticancer Effects on Human Cell Lines

Another research effort focused on testing the anticancer effects of similar benzodioxole derivatives on various human cancer cell lines. Results indicated that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways while showing minimal toxicity to normal cells.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step amidation reactions. Key steps include:

- Coupling agents : EDC/HOBt or DCC/DMAP for activating carboxyl groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield improvement : Monitoring intermediates via TLC/HPLC ensures reaction completion .

| Reaction Step | Key Parameters | Yield Range |

|---|---|---|

| Amidation | EDC/HOBt, DMF, 0°C | 50–65% |

| Purification | Silica gel (EtOAc/hexane) | >95% purity |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : and NMR confirm the benzodioxole and tetrahydrofuran moieties (e.g., δ 5.9–6.1 ppm for dioxole protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 375.12) .

- IR : Peaks at 1650–1680 cm indicate amide C=O stretching .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .

- Cell viability : MTT assays to assess cytotoxicity (IC values) .

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine potency .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

Q. What crystallographic strategies resolve supramolecular interactions in this compound?

Methodological Answer:

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .

- Metabolic stability : Test compound degradation in liver microsomes to rule out false negatives .

- SAR studies : Synthesize analogs (e.g., replacing tetrahydrofuran with pyrrolidine) to isolate active pharmacophores .

Q. What analytical methods assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1–10) and quantify degradation via HPLC .

- Thermal stability : TGA/DSC analyses determine decomposition thresholds (e.g., >200°C) .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λ~254 nm) .

Data Contradiction Analysis

Example Issue : Discrepancies in reported IC values for kinase inhibition.

- Resolution :

- Confirm assay conditions (ATP concentration, incubation time) .

- Validate purity (>98%) via NMR and elemental analysis .

- Compare with structurally similar controls (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.